molecular formula C19H21ClN4 B3486815 2-[4-(4-chlorobenzyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile

2-[4-(4-chlorobenzyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile

Cat. No.: B3486815
M. Wt: 340.8 g/mol
InChI Key: YKWLFRLMBIEMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorobenzyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C19H21ClN4 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.1454744 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins. This interaction can lead to changes in the conformation of the proteins, altering their activity and ultimately influencing the cellular processes they regulate .

Biochemical Pathways

The affected pathways are primarily those involving cAMP-dependent protein kinases. These kinases are involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. The downstream effects of these changes can include alterations in cell growth, gene expression, and cellular response to external stimuli .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cellular context in which it is acting. Given its targets, potential effects could include changes in cell growth and division, alterations in gene expression, and modifications to cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. Additionally, the specific cellular environment in which the compound is acting can also influence its effects .

Biochemical Analysis

Biochemical Properties

2-[4-(4-chlorobenzyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiocyanato anions and cobalt cations in coordination compounds . These interactions are crucial for the compound’s stability and functionality in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with thiocyanato anions and cobalt cations suggests a mechanism involving coordination chemistry . This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies on similar compounds have shown that they can undergo slow magnetic relaxations and metamagnetic transitions, indicating potential long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be therapeutic. For instance, studies on similar compounds have shown dose-dependent decreases in certain biological ratios, indicating the importance of dosage in determining the compound’s effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways may involve hydroxylation and other modifications that affect its activity and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Studies on similar compounds have shown that they can be distributed in specific cellular compartments, affecting their activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical roles and mechanisms .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c1-14-11-15(2)22-19(18(14)12-21)24-9-7-23(8-10-24)13-16-3-5-17(20)6-4-16/h3-6,11H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWLFRLMBIEMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.